Diphenyl(p-tolyl)methanol

Organometallic Catalysis C–C Bond Cleavage Reaction Selectivity

For SAR studies targeting KIF11 (IC₅₀ 31 nM), this compound’s p-tolyl group enhances potency over unsubstituted triphenylmethanol. Ideal for Pd-catalyzed β-aryl elimination optimization due to electron-donating character. Distinguishable Log P (4.17) balances permeability/solubility. Supply ≥98% purity with batch-specific HPLC/NMR.

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
CAS No. 5440-76-6
Cat. No. B1211330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(p-tolyl)methanol
CAS5440-76-6
Synonyms4-methyltriphenylcarbinol
4-methyltrityl-OH
Molecular FormulaC20H18O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3
InChIKeyQUMADPCRQDGMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(p-tolyl)methanol (CAS 5440-76-6): Sourcing and Technical Specification Overview for Triarylmethanol Scaffolds


Diphenyl(p-tolyl)methanol (CAS 5440-76-6), also known as 4-methyltriphenylcarbinol or (4-methylphenyl)(diphenyl)methanol, is a tertiary aromatic alcohol characterized by a central carbon atom bonded to a hydroxyl group, two unsubstituted phenyl rings, and one p-tolyl (4-methylphenyl) group . With a molecular formula of C20H18O and a molecular weight of 274.36 g/mol, this compound is typically supplied as a white to off-white crystalline solid with a melting point range of 79-84°C . It exhibits poor aqueous solubility (estimated 0.00824 mg/mL) but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane . Commercially, it is routinely available with a standard purity specification of 95-98%, with batch-specific analytical characterization (NMR, HPLC, GC) provided by major suppliers for procurement qualification .

Why Diphenyl(p-tolyl)methanol (CAS 5440-76-6) Cannot Be Interchanged with Generic Triarylmethanols


The triarylmethanol class encompasses a range of compounds where subtle structural modifications—such as the presence, position, and electronic nature of aryl substituents—dramatically alter both biological activity and chemical reactivity [1]. For instance, the introduction of a single para-methyl group on one phenyl ring, as in diphenyl(p-tolyl)methanol, introduces electron-donating character that is absent in the unsubstituted analog triphenylmethanol [2]. This electronic perturbation directly impacts key performance metrics, including the rate of β-aryl elimination in palladium-catalyzed C–C bond activation reactions [3] and the binding affinity for specific biological targets such as the mitotic kinesin KIF11 [4]. Consequently, assuming functional interchangeability between diphenyl(p-tolyl)methanol and its close structural analogs (e.g., triphenylmethanol, tri(p-tolyl)methanol, or diphenylmethanol) without consideration of these quantifiable performance differences can lead to suboptimal reaction yields, inconsistent biological assay results, or failed procurement of a fit-for-purpose material. The following quantitative evidence delineates precisely where this compound offers verifiable differentiation.

Diphenyl(p-tolyl)methanol (CAS 5440-76-6): Quantified Differentiation Evidence Against Analog Compounds


Enhanced β-Aryl Elimination Reactivity in Pd-Catalyzed C–C Bond Activation Compared to Unsubstituted Triphenylmethanol

In palladium-catalyzed C–C single bond activation of triarylmethanols, substrates containing electron-donating substituents, such as the para-methyl group present in diphenyl(p-tolyl)methanol, undergo β-aryl elimination with enhanced facility relative to electronically neutral species like triphenylmethanol [1]. This class-level inference is supported by systematic competition experiments demonstrating that strongly donating groups increase the rate of aryl cleavage from the triarylmethanol scaffold, providing a quantifiable reactivity advantage in synthetic sequences requiring selective C–C bond scission [1][2].

Organometallic Catalysis C–C Bond Cleavage Reaction Selectivity

Superior Inhibition Potency Against Kinesin KIF11 (IC₅₀ = 31 nM) Relative to Triphenylmethanol

Diphenyl(p-tolyl)methanol exhibits potent inhibition of the mitotic kinesin KIF11 (KSP), a validated target for anti-mitotic cancer therapy, with a reported IC₅₀ value of 31 nM [1]. In contrast, the unsubstituted parent compound, triphenylmethanol, while also reported as a KIF11 ligand, displays significantly weaker inhibition in comparable assays, with reported cellular IC₅₀ values in the low micromolar range (e.g., 1–2 µM against various cell lines) [2]. This ~30- to 60-fold improvement in potency directly results from the specific para-methyl substitution pattern.

Cancer Biology Mitotic Kinesin Inhibition Small Molecule Therapeutics

Modulated Lipophilicity (Consensus Log P = 4.17) and Aqueous Solubility Profile for Optimized Formulation

The introduction of a single para-methyl group into the triphenylmethanol scaffold results in a calculated consensus Log P value of 4.17 for diphenyl(p-tolyl)methanol, indicating moderate-to-high lipophilicity suitable for membrane permeability . This value is measurably distinct from the more lipophilic tri(p-tolyl)methanol analog (CAS 3247-00-5, Log P ≈ 4.896) and the less lipophilic triphenylmethanol (Log P ≈ 3.5-3.7) . Correspondingly, the aqueous solubility is predicted to be 0.00824 mg/mL (ESOL method), placing it in the 'moderately soluble' category . This balanced profile—enhanced lipophilicity relative to triphenylmethanol without the extreme hydrophobicity of tri(p-tolyl)methanol—offers a tunable parameter for optimizing bioavailability and formulation characteristics in preclinical development.

Physicochemical Profiling Drug-likeness Formulation Science

Diphenyl(p-tolyl)methanol (CAS 5440-76-6): Defined Application Scenarios Based on Verifiable Differentiation


Medicinal Chemistry: KIF11 Kinesin Inhibitor Lead Optimization

For research programs targeting the mitotic kinesin KIF11 (KSP) as an anti-cancer strategy, diphenyl(p-tolyl)methanol serves as a critical substructure or reference compound due to its potent IC₅₀ of 31 nM [1]. Its significantly enhanced potency compared to the unsubstituted triphenylmethanol scaffold (micromolar IC₅₀) validates the para-methyl substitution as a key potency-enhancing modification . Procurement of this specific compound is essential for conducting accurate structure-activity relationship (SAR) studies, validating biochemical assays, and establishing baseline inhibitory activity for novel KIF11 inhibitor series.

Organometallic Methodology: Palladium-Catalyzed C–C Bond Activation

In synthetic methodology development involving palladium-catalyzed C–C single bond activation of triarylmethanols, diphenyl(p-tolyl)methanol is a preferred substrate for exploring β-aryl elimination pathways [2]. The presence of the electron-donating p-tolyl group enhances the rate of aryl cleavage relative to unsubstituted triphenylmethanol, enabling more efficient and selective bond scission [3]. This compound is therefore the material of choice for reaction optimization studies where controlled, electronically-tuned reactivity is required to achieve high yields of biaryl or hydroarylation products.

Preclinical Formulation: Optimizing Lipophilicity for Bioavailability

When developing early-stage small molecule therapeutics, diphenyl(p-tolyl)methanol offers a specific, intermediate lipophilicity (consensus Log P = 4.17) that strikes a balance between membrane permeability and aqueous solubility . This profile is measurably distinct from both the less lipophilic triphenylmethanol and the more lipophilic tri(p-tolyl)methanol, providing a tunable physicochemical space for formulation scientists. Procurement of this compound supports solubility assessments, permeability assays (e.g., PAMPA, Caco-2), and initial in vivo pharmacokinetic studies where Log P is a critical parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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